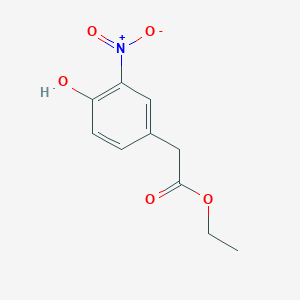

![molecular formula C14H13N3O2 B2797178 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine CAS No. 143696-72-4](/img/structure/B2797178.png)

2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-a]pyrimidine derivatives, such as 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine, are known for their wide range of pharmacological activities . They have been studied as effective inhibitors of mild steel corrosion in HCl solution . The inhibitory performance of these derivatives was studied by weight loss at different temperatures, potentiodynamic polarization curves (PDP), electrochemical impedance spectroscopy (EIS), and surface analysis technology .

Synthesis Analysis

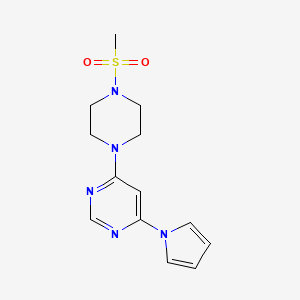

The synthesis of imidazo[1,2-a]pyrimidine derivatives has been achieved through various methods. For instance, a study reported the synthesis of a new series of benzo[4,5]imidazo[1,2-a]pyrimidine having a methylsulfonyl group as COX-2 (cyclooxygenase-2) inhibitor pharmacophore . Another study reported the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones using Brønsted acidic ionic liquid as an efficient and recyclable catalyst .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidine derivatives plays a crucial role in their performance. Density function theory (DFT) and molecular dynamic simulation (MD) were approached to theoretically study the relationship of the inhibitor structure and anti-corrosion performance .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives have been studied for their chemical reactions. For instance, they have been found to be effective inhibitors of mild steel corrosion in HCl solution . The reactions proceeded smoothly with a broad scope of substrates providing the expected products in good to excellent yields under an atom-economical pathway .

Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrimidine derivatives contribute to their wide range of applications. For instance, they have been found to be effective inhibitors of mild steel corrosion in HCl solution .

Scientific Research Applications

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives have been discovered as covalent anticancer agents . They have been used as the core backbone for the development of covalent inhibitors, synthesizing a series of novel KRAS G12C inhibitors . These compounds have shown potential as potent anticancer agents for KRAS G12C-mutated NCI-H358 cells .

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents . Some of these compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

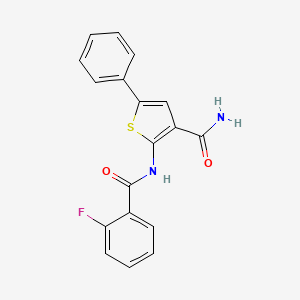

Anti-Inflammatory Agents

Pyrimidine derivatives, which include imidazo[1,2-a]pyrimidines, have been used in the development of anti-inflammatory drugs .

Antibacterial Agents

Imidazo[1,2-a]pyrimidines have also been used in the development of antibacterial drugs .

Antifungal Agents

These compounds have been used in the development of antifungal drugs .

Lymphocyte Function-Associated Nitrogen (LFA-1) Inhibitors

Imidazo[1,2-a]imidazoles, which are structurally similar to imidazo[1,2-a]pyrimidines, serve as lymphocyte function-associated nitrogen (LFA-1) inhibitors .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrimidine derivatives involves their interaction with the metal surface. The organic corrosion inhibitor needs at least polar groups, through which molecules can combine the metal surface, such as the functional group(s) with a heteroatom(s) (N, P, O, or S) containing lone pair electrons .

properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-18-12-5-4-10(8-13(12)19-2)11-9-17-7-3-6-15-14(17)16-11/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFMGKAHMYWABC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-((4-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2797098.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2797102.png)

![3-methyl-6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2797104.png)

![Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)acetate](/img/structure/B2797109.png)

![6-((2-methoxy-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2797111.png)

![N-(4-isopropylphenyl)-2-((6-methoxy-1-((4-methoxyphenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2797112.png)

![1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol](/img/structure/B2797114.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2797117.png)